N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide
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Overview
Description
N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide is a complex organic compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by their arene ring-fused furan structures, which are found in many natural and synthetic products with significant biological and pharmacological activities .
Preparation Methods
The synthesis of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide involves several steps. One common method includes the annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1], and Diels–Alder), intramolecular transannulation, Friedel–Crafts reactions, Wittig reactions, Claisen rearrangement, and neophyl rearrangement . These reactions are typically carried out under specific conditions, such as the use of catalysts and controlled temperatures, to ensure the desired product is obtained.
Chemical Reactions Analysis
N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate to access other useful compounds. In biology and medicine, it is studied for its potential pharmacological activities, including its role as a drug candidate . Additionally, it has industrial applications, particularly in the development of materials with specific properties, such as photochromic materials that change color when exposed to UV light .
Mechanism of Action
The mechanism of action of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins, and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other dihydronaphthofurans, such as 1,3-dihydro-1-hydroxynaphtho[2,3-c]furan and 1,3-dihydro-1-hydroxynaphtho[1,2-c]furan . These compounds share the arene ring-fused furan structure but differ in their functional groups and specific biological activities.
Properties
IUPAC Name |
N-[(E)-dimethylaminomethylideneamino]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)10-17-18-16(20)15-9-13-12-6-4-3-5-11(12)7-8-14(13)21-15/h3-8,10,15H,9H2,1-2H3,(H,18,20)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJPPKBSMPMNAD-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665774 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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